3-(N,N-Dimethylamino)-5-fluorophenylboronic acid
Description
Significance of Organoboron Compounds in Modern Organic Synthesis
Organoboron compounds, organic derivatives of borane, have become cornerstones of contemporary organic chemistry. beilstein-journals.org Their utility is highlighted by their stability in the presence of air and moisture, a stark contrast to many other organometallic reagents, which simplifies their handling and application in diverse reaction conditions. researchgate.net A pivotal moment in the history of organoboron chemistry was the development of the Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed process that forges carbon-carbon bonds between organoboron compounds and organic halides. nih.gov This reaction, celebrated for its high efficiency and functional group tolerance, has revolutionized the synthesis of biaryls, a common motif in pharmaceuticals and advanced materials. researchgate.net Beyond cross-coupling, organoboron compounds participate in a wide array of transformations, including additions to carbonyls and the formation of C-N and C-O bonds, underscoring their broad synthetic utility. sigmaaldrich.comnih.gov
Overview of Substituted Phenylboronic Acids as Versatile Building Blocks
Substituted phenylboronic acids represent a particularly valuable subclass of organoboron reagents. The presence of various functional groups on the phenyl ring allows for the fine-tuning of the electronic and steric properties of the molecule, thereby influencing its reactivity and the properties of the resulting products. nih.gov This versatility has made them invaluable in drug discovery, where they serve as scaffolds for the rapid generation of libraries of bioactive molecules to explore structure-activity relationships. researchgate.net The boronic acid moiety itself is generally stable and non-toxic, ultimately degrading to boric acid, a compound considered environmentally benign. nih.gov
Research Relevance of Fluorine Substitution in Arylboronic Acids
The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. In the context of arylboronic acids, fluorine substitution is a well-established strategy to modulate their reactivity and utility, particularly in medicinal chemistry. nih.gov Fluorine's high electronegativity can increase the acidity of the boronic acid, which is a crucial factor for enhancing its interaction with biological targets like enzymes. fluoromart.com Furthermore, the incorporation of fluorine can improve a drug candidate's metabolic stability by blocking sites susceptible to oxidative metabolism. orgsyn.org It can also enhance membrane permeability and binding affinity to target proteins, contributing to improved pharmacokinetic and pharmacodynamic profiles. sigmaaldrich.com
Academic Investigations into Amine Functionalities (e.g., N,N-Dimethylamino) in Arylboronic Acids
The presence of amine functionalities, such as the N,N-dimethylamino group, on the aryl ring of phenylboronic acids introduces another layer of chemical diversity and potential application. The lone pair of electrons on the nitrogen atom can engage in electronic interactions with the aromatic system and the boronic acid group. The N,N-dimethylamino group is a strong electron-donating group, which can influence the electronic properties of the molecule. This has been exploited in the design of fluorescent probes, where the interaction between the electron-donating amino group and the boronic acid can lead to intramolecular charge transfer (ICT) phenomena, resulting in changes in fluorescence upon binding to analytes like fluoride (B91410) ions. Moreover, the amine functionality provides a handle for further chemical modification and can participate in various synthetic transformations.
Scope and Research Focus on 3-(N,N-Dimethylamino)-5-fluorophenylboronic acid
This compound is a specific substituted phenylboronic acid that incorporates both a fluorine atom and an N,N-dimethylamino group. While this compound is commercially available, indicating its utility as a building block in chemical synthesis, a comprehensive body of research focusing specifically on its unique properties and applications is not extensively documented in publicly available literature.
Based on the known effects of its constituent functional groups, the research focus for this compound can be inferred to lie at the intersection of medicinal chemistry and materials science. The presence of the fluorine atom suggests potential applications in the development of pharmaceuticals with enhanced metabolic stability and binding affinity. Simultaneously, the N,N-dimethylamino group could be leveraged for creating novel fluorescent sensors or for fine-tuning the electronic properties of organic materials.
The strategic placement of the electron-donating N,N-dimethylamino group and the electron-withdrawing fluorine atom at the meta positions relative to the boronic acid creates a unique electronic environment on the phenyl ring. This substitution pattern would likely influence its reactivity in cross-coupling reactions and its binding characteristics with biological targets. Detailed research into this compound would be necessary to fully elucidate its chemical behavior and unlock its potential in various scientific domains. Such studies would likely involve its synthesis, characterization, and application in the creation of novel compounds with desired biological or material properties.
Below is a table summarizing the key properties of related compounds, which can provide a comparative context for the potential characteristics of this compound.
| Property | Phenylboronic acid | 3-Fluorophenylboronic acid | 3-(N,N-Dimethylamino)phenylboronic acid |
| Molecular Formula | C₆H₇BO₂ | C₆H₆BFO₂ | C₈H₁₂BNO₂ |
| Molecular Weight | 121.93 g/mol | 139.92 g/mol | 165.00 g/mol |
| Key Substituent Effect | Unsubstituted | Electron-withdrawing | Electron-donating |
Properties
IUPAC Name |
[3-(dimethylamino)-5-fluorophenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BFNO2/c1-11(2)8-4-6(9(12)13)3-7(10)5-8/h3-5,12-13H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPMTFKMKBWKMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)N(C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701237631 | |
| Record name | B-[3-(Dimethylamino)-5-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701237631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121511-70-2 | |
| Record name | B-[3-(Dimethylamino)-5-fluorophenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121511-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[3-(Dimethylamino)-5-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701237631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Investigations of 3 N,n Dimethylamino 5 Fluorophenylboronic Acid
Fundamental Reactivity of Arylboronic Acids and Influence of Substituents
Arylboronic acids are a class of organoboron compounds characterized by a boronic acid moiety [-B(OH)₂] attached to an aryl group. Their reactivity is dominated by the properties of the boron atom, which possesses a vacant p-orbital, rendering it Lewis acidic and electrophilic. This fundamental characteristic governs their interactions and participation in a wide array of chemical transformations, most notably in transition metal-catalyzed cross-coupling reactions.
The chemical behavior of a specific arylboronic acid is profoundly influenced by the electronic nature of the substituents on the aromatic ring. These substituents can modulate the electron density at the boron center, thereby altering its Lewis acidity and the reactivity of the carbon-boron (C-B) bond. mdpi.com
The Lewis acidity of boronic acids, arising from the electron-deficient boron atom, allows them to accept a pair of electrons from a Lewis base. nih.gov This interaction leads to the formation of a tetracoordinate boronate species, a key step in many reactions involving boronic acids. The equilibrium between the neutral, trigonal planar boronic acid and the anionic, tetrahedral boronate complex is sensitive to the solvent, pH, and the electronic properties of the substituents on the aryl ring. ru.nl Electron-withdrawing groups on the ring enhance the electrophilicity of the boron atom, increasing Lewis acidity, while electron-donating groups have the opposite effect.
Arylboronic acids readily form complexes with a variety of Lewis bases. The interaction with nucleophilic species like amines, N-oxides, and P-oxides leads to the formation of stable tetracoordinate boronate adducts. In the case of 3-(N,N-Dimethylamino)-5-fluorophenylboronic acid, the molecule itself contains an internal Lewis base—the N,N-dimethylamino group. While intramolecular B-N coordination is most commonly observed in ortho-aminophenylboronic acids, a weaker interaction may still exist from the meta position, potentially influencing the compound's conformational preferences and reactivity. mdpi.comnih.gov
Intermolecularly, the boronic acid can react with external Lewis bases. For instance, the interaction with phosphine (B1218219) oxides (P-oxides) or amines can be used to characterize the boronic acid's Lewis acidity. nih.gov This complexation is also a critical aspect of certain catalytic cycles, where coordination of a Lewis base to the boron atom can facilitate subsequent reaction steps.
The reactivity of this compound is dictated by the combined electronic influence of its two distinct substituents. The fluorine atom and the N,N-dimethylamino group are situated in a meta relationship to each other and to the boronic acid moiety, leading to a unique electronic profile.
Fluorine Group : Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density on the aromatic ring and, consequently, on the boron atom. This enhances the boron's electrophilicity (Lewis acidity), making it more susceptible to nucleophilic attack. mdpi.comnih.gov
N,N-Dimethylamino Group : The N,N-dimethylamino group possesses a lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic π-system. This results in a powerful electron-donating mesomeric (or resonance) effect (+M). This effect increases the electron density of the ring, which in turn reduces the electrophilicity of the boron atom. nih.gov
Interactive Table: Influence of Substituents on Arylboronic Acid Properties
| Substituent | Position | Electronic Effect | Impact on Boron Electrophilicity |
| Fluorine | meta | Strong Inductive Withdrawal (-I) | Increase |
| N,N-Dimethylamino | meta | Strong Mesomeric Donation (+M) | Decrease |
| Combined Effect | - | Balanced Withdrawal/Donation | Moderated |
Lewis Acidity and Complexation Behavior
Role in Transition Metal-Catalyzed Cross-Coupling Reactions
Arylboronic acids are cornerstone reagents in modern organic synthesis, primarily due to their role in transition metal-catalyzed cross-coupling reactions. These reactions enable the formation of C-C bonds with high efficiency and functional group tolerance. musechem.com
The Suzuki-Miyaura coupling is a palladium- or nickel-catalyzed reaction that joins an organoboron compound with an organic halide or triflate. diva-portal.org The reaction is highly valued for its mild conditions and tolerance of a wide variety of functional groups. The general mechanism involves three key steps: oxidative addition of the organic halide to the metal center, transmetalation of the aryl group from the boronic acid to the metal, and reductive elimination to form the new C-C bond and regenerate the catalyst. musechem.com
The use of this compound in Suzuki-Miyaura couplings allows for the introduction of the 3-(N,N-dimethylamino)-5-fluorophenyl moiety into a wide range of organic molecules. The electronic nature of this boronic acid can influence the reaction's efficiency. Boronic acids with highly electron-donating or certain substitution patterns can sometimes be prone to competitive side reactions like protodeboronation, especially under strongly basic conditions. nih.govmit.edu Therefore, optimization of reaction parameters such as the base, solvent, and catalyst system is crucial for achieving high yields.
The scope of the reaction is broad, allowing for the coupling of this compound with various aryl and heteroaryl halides (bromides, iodides, and increasingly, chlorides) and triflates.
Interactive Table: Representative Scope of Suzuki-Miyaura Coupling with Substituted Phenylboronic Acids
| Coupling Partner (Ar-X) | Catalyst System | Base | Solvent | Expected Product Type |
| 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Substituted Biaryl |
| 3-Chloropyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | Substituted Heterobiaryl |
| 1-Iodonaphthalene | NiCl₂(dppp) | K₃PO₄ | t-Amyl Alcohol | Substituted Biaryl |
| Phenyl triflate | PdCl₂(dppf) | Cs₂CO₃ | DMF | Substituted Biaryl |
This table represents typical conditions for Suzuki-Miyaura reactions and serves as an illustration of the potential scope for this compound.
The success of a Suzuki-Miyaura coupling, particularly with challenging or highly functionalized substrates, is heavily dependent on the choice of catalyst and ligand. thieme-connect.com
Palladium Systems: Palladium complexes are the most widely used catalysts for Suzuki-Miyaura reactions. thieme-connect.commdpi.com The ligand coordinated to the palladium center is critical for stabilizing the metal and modulating its reactivity. For substrates like this compound, which possess both electron-donating and withdrawing groups, ligands that promote rapid oxidative addition and transmetalation are preferred.
Phosphine Ligands : Bulky and electron-rich phosphine ligands, such as tricyclohexylphosphine (B42057) (PCy₃) and biarylphosphines (e.g., SPhos, XPhos), are highly effective. They facilitate the formation of the active monoligated Pd(0) species, which is crucial for the catalytic cycle. thieme-connect.com
N-Heterocyclic Carbenes (NHCs) : NHC ligands are strong σ-donors that form very stable complexes with palladium. These catalysts often exhibit high turnover numbers and are effective for coupling less reactive organic chlorides. nih.gov
Precatalysts : Modern approaches often employ well-defined palladium precatalysts that rapidly generate the active Pd(0) catalyst under the reaction conditions. This is particularly advantageous for coupling unstable boronic acids, as it can accelerate the desired cross-coupling relative to decomposition pathways. nih.govresearchgate.net
Interactive Table: Common Palladium Catalyst Systems for Suzuki-Miyaura Coupling
| Precatalyst | Ligand | Typical Substrates |
| Pd(OAc)₂ / Pd₂(dba)₃ | Buchwald Biarylphosphines (e.g., SPhos, XPhos) | Aryl chlorides, bromides, triflates |
| PdCl₂(dppf) | dppf (built-in) | Aryl iodides, bromides |
| [Pd(IPr)(allyl)Cl] | IPr (NHC) | Aryl chlorides, amides |
| Pd(PPh₃)₄ | PPh₃ (built-in) | Aryl iodides, bromides (classic catalyst) |
Nickel Systems: Nickel catalysts have gained prominence as a more economical and earth-abundant alternative to palladium. rsc.org Nickel systems can couple a wider range of electrophiles, including those derived from phenols and aryl fluorides, which are often unreactive with palladium catalysts. A significant advantage of some nickel-catalyzed methods is their ability to proceed under base-free conditions, which is ideal for boronic acids that are sensitive to base-induced decomposition. nih.govnorthwestern.edunih.gov This is achieved by using electrophiles like acid fluorides, where a "transmetalation-active" aryl-nickel-fluoride intermediate is generated directly within the catalytic cycle, obviating the need for an external base. nih.govrsc.org
Interactive Table: Common Nickel Catalyst Systems for Suzuki-Miyaura Coupling
| Precatalyst | Ligand | Key Features |
| NiCl₂ | dppp, dcpe | Effective for aryl bromides and chlorides |
| Ni(cod)₂ | ProPhos, PCy₃ | Highly active systems, often for challenging couplings |
| NiCl₂(glyme) | IPr, IMes (NHC) | Couples a broad range of electrophiles |
Suzuki-Miyaura Coupling: Scope, Optimization, and Selectivity
Modulating Transmetalation Efficiency with Fluoro- and Dimethylamino-Substitution
Transmetalation, the transfer of an organic group from boron to a transition metal, is a critical and often rate-determining step in widely used cross-coupling reactions like the Suzuki-Miyaura coupling. rsc.orgillinois.edu The efficiency of this step is highly dependent on the electronic properties of the arylboronic acid.
The this compound molecule presents a nuanced case. The dimethylamino group at the 3-position is strongly electron-donating by resonance (+R effect) and moderately electron-withdrawing by induction (-I effect). Conversely, the fluorine atom at the 5-position is strongly electron-withdrawing inductively (-I effect) and only weakly electron-donating by resonance (+R effect).
Generally, electron-donating groups increase the electron density on the aryl ring, making the carbon atom attached to boron more nucleophilic and thus accelerating its transfer to the electropositive metal center (e.g., palladium). Conversely, strongly electron-withdrawing groups can decrease the nucleophilicity of the aryl group, potentially slowing down the transmetalation step. However, studies on highly fluorinated arylboronic esters have shown that they can participate efficiently in Suzuki-Miyaura reactions, suggesting that the mechanism is complex and not solely dependent on simple nucleophilicity. nih.gov In some cases, electron-poor boronic acids have been observed to undergo transmetalation more readily than their electron-neutral counterparts. acs.org
Table 1: General Influence of Substituents on Transmetalation Rate in Suzuki-Miyaura Coupling
| Substituent Type | Electronic Effect | General Impact on Transmetalation Rate |
| Electron-Donating (e.g., -OMe, -NMe₂) | Increases nucleophilicity of the aryl group | Generally accelerates the reaction |
| Electron-Withdrawing (e.g., -CF₃, -NO₂) | Decreases nucleophilicity of the aryl group | Can decelerate the reaction, but exceptions exist |
| Halogens (e.g., -F, -Cl) | Inductively withdrawing, resonance donating | Effect can be complex and context-dependent |
Chan-Lam Coupling and C-N Bond Formation
The Chan-Lam coupling is a copper-mediated or -catalyzed reaction that forms carbon-heteroatom bonds, most commonly C-N and C-O bonds, using arylboronic acids. organic-chemistry.orgnih.gov This reaction is mechanistically distinct from palladium-catalyzed couplings and is often tolerant of a wider range of functional groups and can be run under milder, aerobic conditions. organic-chemistry.orgchemrxiv.orgst-andrews.ac.uk
The reaction proceeds via an oxidative coupling mechanism, and its scope is broad with respect to the arylboronic acid partner. organic-chemistry.org Both electron-rich and electron-poor arylboronic acids are generally effective coupling partners. The presence of the electron-donating dimethylamino group in this compound would be well-tolerated and is unlikely to impede the reaction. Similarly, the fluoro substituent is also compatible with Chan-Lam conditions. Research has demonstrated successful Chan-Lam reactions with a wide variety of substituted arylboronic acids, showcasing the robustness of this method for C-N bond formation. nih.gov Therefore, this compound is expected to be a viable substrate for forming a C-N bond with amines, amides, and other nitrogen nucleophiles under standard Chan-Lam conditions.
Petasis Reaction Applications
The Petasis reaction, also known as the Petasis borono-Mannich reaction, is a versatile multicomponent reaction that combines an amine, a carbonyl compound (often an aldehyde or ketone), and a vinyl- or aryl-boronic acid to produce substituted amines, including valuable α-amino acids. wikipedia.orgacs.orgorganic-chemistry.org
In this reaction, the arylboronic acid acts as the nucleophile, transferring its aryl group to an in situ-formed iminium ion. The success of the reaction often depends on the nucleophilicity of the boronic acid. Electron-rich arylboronic acids are typically more reactive and give higher yields. nih.govorganic-chemistry.org
The electronic character of this compound, with its combination of an activating (-NMe₂) and a deactivating (-F) group, would place it in the category of moderately reactive to electron-rich boronic acids. While it may not be as reactive as boronic acids bearing multiple strong electron-donating groups, it is expected to be a competent substrate in the Petasis reaction. The reaction tolerates a wide variety of functional groups on all three components, and the fluoro and dimethylamino groups are unlikely to interfere with the desired transformation. wikipedia.org This makes it a potentially useful building block for the synthesis of complex, highly functionalized amine derivatives. acs.org
Other Significant Chemical Transformations Involving Arylboronic Acids
Boronic Acid-Catalyzed Amidation Reactions
Beyond their role as stoichiometric reagents in cross-coupling, arylboronic acids can also serve as powerful Lewis acid catalysts. One of their most significant applications in this area is the direct amidation of carboxylic acids with amines, a transformation that forms an amide bond with the extrusion of water. durham.ac.uk
In this catalytic cycle, the boronic acid activates the carboxylic acid by forming an acyloxyboronic acid intermediate. researchgate.net The efficiency of the catalyst is directly related to its Lewis acidity; more Lewis acidic boronic acids are generally more active catalysts. Consequently, arylboronic acids bearing electron-withdrawing substituents are superior catalysts for this transformation. ucl.ac.uk For example, 3,4,5-trifluorophenylboronic acid and 3,5-bis(trifluoromethyl)phenylboronic acid are known to be highly effective. ucl.ac.uktcichemicals.com
Table 2: Relative Catalytic Activity of Substituted Arylboronic Acids in Amidation
| Arylboronic Acid Catalyst | Key Substituent(s) | Electronic Nature | Expected Catalytic Activity |
| Phenylboronic acid | None | Neutral | Low to Moderate |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | -CF₃ | Strongly Electron-Withdrawing | High |
| 3,4,5-Trifluorophenylboronic acid | -F | Strongly Electron-Withdrawing | High |
| This compound | -NMe₂, -F | Mixed (Donating & Withdrawing) | Moderate |
ipso-Hydroxylation to Phenols
The conversion of arylboronic acids to the corresponding phenols, known as ipso-hydroxylation, is a fundamental and high-yielding transformation. nih.gov This reaction involves the oxidation of the carbon-boron bond and its replacement with a carbon-oxygen bond. A variety of oxidants can be employed, with hydrogen peroxide and sodium perborate (B1237305) being common choices. rsc.orgresearchgate.netscispace.com
This transformation is remarkably general and is tolerant of a wide array of substituents on the aromatic ring. nih.gov Both electron-donating and electron-withdrawing groups are well-accommodated, and the reaction typically proceeds in excellent yield regardless of the electronic nature of the substrate. Therefore, this compound would be readily converted to 3-(N,N-dimethylamino)-5-fluorophenol under standard ipso-hydroxylation conditions. This reaction provides a convenient route to substituted phenols that might be difficult to access through other synthetic methods. nih.govnih.gov
Reductive Functionalization of Nitrocompounds
Arylboronic acids are key reagents in the reductive coupling of nitro compounds to form C-N bonds, providing a powerful alternative to traditional methods for synthesizing arylamines. nih.gov In these reactions, a reducing agent deoxygenates the nitro group, which then couples with the arylboronic acid. Various catalytic systems, including those based on molybdenum, nickel, and organophosphorus compounds, have been developed to facilitate this transformation. nih.govresearchgate.net
Mechanistic studies of organophosphorus-catalyzed reductive C-N coupling suggest that the reaction is most effective when coupling electron-deficient nitroarenes with electron-rich arylboronic acids. mit.edu The this compound, possessing the electron-donating dimethylamino group, fits the profile of an electron-rich coupling partner. This suggests it would be a highly suitable substrate for these reductive C-N coupling reactions, particularly when paired with a nitroarene bearing electron-withdrawing groups. This methodology allows for the direct synthesis of functionalized N-arylamines from readily available nitro compounds and boronic acids. mit.eduresearchgate.netnih.gov
Arylation of Vinylene Carbonate
The arylation of vinylene carbonate presents a valuable route to functionalized cyclic carbonates, which are precursors to a range of important organic molecules. However, specific studies detailing the direct arylation of vinylene carbonate utilizing This compound are not extensively documented in the current body of scientific literature. General methodologies for the rhodium-catalyzed arylation of cyclic carbonates with arylboronic acids have been established, and it is plausible that this specific boronic acid could participate in such transformations. The electron-donating dimethylamino group and the electron-withdrawing fluorine atom would be expected to influence the nucleophilicity of the aryl group and its subsequent transfer in a catalytic cycle.
A hypothetical reaction scheme based on known rhodium-catalyzed arylations is presented below. The precise reaction conditions and yields would require empirical determination.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Potential Product |
| [Rh(cod)Cl]₂ | Binap | K₂CO₃ | Toluene | 80-110 | 4-(3-(N,N-Dimethylamino)-5-fluorophenyl)-1,3-dioxol-2-one |
| Rh(acac)(CO)₂ | PPh₃ | Cs₂CO₃ | Dioxane | 100 | 4-(3-(N,N-Dimethylamino)-5-fluorophenyl)-1,3-dioxol-2-one |
This table represents a hypothetical scenario based on general knowledge of similar reactions, as specific data for the reaction of this compound with vinylene carbonate is not available.
Generation and Reactivity of Radicals from Boronic Acids
Arylboronic acids can serve as precursors to aryl radicals under specific conditions, often mediated by photoredox catalysis or strong oxidants. These radical species can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The generation of a radical from This compound would involve the homolytic cleavage of the C–B bond.
The electronic nature of the substituents on the phenyl ring plays a crucial role in the facility of radical generation. The electron-donating dimethylamino group would likely stabilize a radical cation intermediate, potentially facilitating single-electron transfer (SET) processes in a photoredox cycle. Conversely, the fluorine atom's inductive electron-withdrawing effect could modulate the redox potential of the molecule.
While specific studies on radical generation from This compound are not prevalent, the general mechanisms provide a framework for understanding its potential reactivity.
| Method of Radical Generation | Key Reagents/Conditions | Proposed Intermediate | Potential Applications |
| Photoredox Catalysis | Photocatalyst (e.g., Ru(bpy)₃²⁺, Ir(ppy)₃), Light | Aryl radical cation, Aryl radical | Minisci-type reactions, Arylation of heterocycles |
| Oxidative Methods | Strong oxidants (e.g., (NH₄)₂S₂O₈, Mn(OAc)₃) | Aryl radical | Biaryl synthesis, Addition to alkenes |
This table outlines general methods for radical generation from arylboronic acids and their potential application to the specified compound.
Protodeboronation Studies and Stability Under Varied Conditions
Protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, is a common side reaction in processes involving boronic acids, particularly under basic aqueous conditions. acs.orgacs.orgnih.goved.ac.ukrsc.org The stability of This compound against protodeboronation is a critical factor in its application, especially in cross-coupling reactions that often require basic media.
The rate of protodeboronation is highly dependent on the electronic properties of the aryl group. Electron-rich arylboronic acids are generally more susceptible to protodeboronation. acs.orgacs.org The presence of the strong electron-donating N,N-dimethylamino group on the phenyl ring of the title compound would be expected to increase its susceptibility to this degradation pathway. The fluorine atom, being electron-withdrawing, might have a counteracting, albeit likely weaker, effect.
Kinetic studies on the protodeboronation of a range of arylboronic acids have shown a significant pH dependence. ed.ac.uk For electron-rich systems, the mechanism can proceed through the formation of a boronate anion, which then undergoes protonolysis. acs.org
| Condition | Expected Stability | Rationale |
| Acidic (pH < 7) | Relatively Stable | The lone pair of the amino group is protonated, reducing its electron-donating ability. |
| Neutral (pH ≈ 7) | Moderate Stability | Equilibrium between the neutral boronic acid and the more reactive boronate. |
| Basic (pH > 7) | Lower Stability | Formation of the boronate anion is favored, which is more susceptible to protodeboronation. |
This table provides a qualitative assessment of the stability of this compound under different pH conditions based on general principles of boronic acid chemistry.
Elucidation of Mechanistic Pathways
The mechanistic pathways involving This compound in catalytic reactions are expected to follow the general principles established for Suzuki-Miyaura and other cross-coupling reactions. libretexts.orgorganic-chemistry.org The catalytic cycle typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Oxidative Addition: A low-valent metal catalyst (e.g., Pd(0)) reacts with an aryl halide or pseudohalide to form a high-valent organometallic intermediate.
Transmetalation: The aryl group from the boronic acid is transferred to the metal center. This step is often facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species. The electronic properties of the N,N-dimethylamino and fluoro substituents will influence the rate of this step. The electron-donating amino group should enhance the nucleophilicity of the aryl ring, potentially accelerating transmetalation.
Reductive Elimination: The two organic fragments on the metal center couple and are eliminated, regenerating the low-valent catalyst and forming the desired product.
Applications in Advanced Organic Synthesis and Methodology Development
Utilization as Building Blocks for Complex Organic Molecules
The structural features of aminophenylboronic acids make them valuable starting materials for synthesizing biologically active compounds and functional materials. The boronic acid group is a versatile handle for carbon-carbon bond formation, most notably in the Suzuki-Miyaura cross-coupling reaction, while the dimethylamino group can direct reactions or be a key part of the final molecule's pharmacophore.
Research has shown that related aminophenylboronic acids are employed as reactants in the synthesis of various protein effectors. These include:
Modulators of survival motor neuron (SMN) protein : These compounds are of interest in the research and development of therapeutics for spinal muscular atrophy.
Glucokinase activators : These molecules are investigated for their potential in treating type 2 diabetes by enhancing glucose metabolism.
Bacillus anthracis enoyl-ACP reductase inhibitors : These are pursued as potential novel antibiotics against the bacterium that causes anthrax. sigmaaldrich.comscientificlabs.ie
Furthermore, the non-fluorinated analog, 3-(N,N-dimethylamino)phenylboronic acid, has been used to construct complex heterocyclic systems. For instance, it serves as a precursor in the synthesis of red fluorophores with a xanthene core, which are valuable in bio-imaging applications. nih.gov The synthesis involves a reaction with formaldehyde (B43269) in acetic acid, leading to the formation of a borinate intermediate that subsequently cyclizes. nih.gov
The table below summarizes examples of complex molecules synthesized using aminophenylboronic acids as key building blocks.
| Target Molecule Class | Therapeutic/Application Area | Key Synthetic Reaction |
| SMN Protein Modulators | Spinal Muscular Atrophy | Cross-coupling Reactions |
| Glucokinase Activators | Type 2 Diabetes | Cross-coupling Reactions |
| Enoyl-ACP Reductase Inhibitors | Antibacterials (Anthrax) | Cross-coupling Reactions |
| Xanthene Fluorophores | Fluorescent Imaging | Formaldehyde Condensation/Cyclization |
Development of Novel Catalytic Systems Utilizing Boronic Acids
Arylboronic acids are not only substrates but also act as catalysts in a variety of organic transformations. Their Lewis acidic nature allows them to activate functional groups, facilitating reactions under mild conditions.
While specific research on recyclable catalysts derived from 3-(N,N-Dimethylamino)-5-fluorophenylboronic acid is limited, the broader field leverages the properties of arylboronic acids to create sustainable catalytic systems. For example, boronic acids can be immobilized on solid supports, such as polymers or silica, allowing for easy separation from the reaction mixture and subsequent reuse. This approach is a cornerstone of green chemistry, minimizing catalyst waste and simplifying product purification.
Arylboronic acids have emerged as highly effective organocatalysts, particularly for dehydrative condensation reactions like amidation. A significant development is the use of an arylboronic acid in a cooperative catalytic system with 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO). nih.gov This dual-catalyst system is exceptionally effective for forming amide bonds between carboxylic acids and amines, even with sterically hindered or electronically deactivated substrates. nih.govresearchgate.net The boronic acid activates the carboxylic acid, while DMAPO acts as a nucleophilic catalyst, accelerating the reaction. nih.gov This cooperative approach has been successfully applied to the synthesis of pharmaceutically relevant molecules, including the antidiabetic drug Sitagliptin. nih.gov
The general mechanism for this cooperative catalysis is outlined below:
The arylboronic acid reacts with the carboxylic acid to form an active acyloxyboron intermediate.
DMAPO, acting as a nucleophile, attacks this intermediate.
This generates a highly reactive cationic species that readily reacts with the amine to form the amide bond, regenerating the catalysts. nih.gov
Functionalization Strategies Leveraging Boronic Acid Reactivity
The boronic acid group is susceptible to a range of transformations, allowing for the late-stage functionalization of the aromatic ring. This is particularly useful for creating libraries of related compounds for structure-activity relationship studies. One of the most fundamental reactions is the ipso-substitution, where the C-B bond is cleaved and replaced with a new bond to a different atom.
Key functionalization strategies include:
Oxidation : The boronic acid can be oxidized to a hydroxyl group, providing a straightforward route to phenols. This reaction is typically performed using an oxidant like Oxone® in an aqueous solvent mixture. nih.gov
Amination : The C-B bond can be converted to a C-N bond, yielding anilines. Transition-metal-free methods have been developed using various aminating agents. nih.gov A notable example is the P(III)/P(V)-catalyzed reductive C–N coupling, which can use nitromethane (B149229) as a methylamine (B109427) surrogate to install a methylamino group. nih.gov
Halogenation : Arylboronic acids can undergo regioselective iodination and bromination, installing halogen atoms that can be used in subsequent cross-coupling reactions. scientificlabs.ie
These transformations highlight the utility of the boronic acid as a versatile functional group handle.
| Transformation | Reagents | Functional Group Introduced |
| Hydroxylation | Oxone® | -OH |
| Amination | MeONH₂, Organic Azides | -NH₂, -NHR, -NR₂ |
| Methylamination | Nitromethane, PhSiH₃ | -NHMe |
| Halogenation | I₂, Br₂ | -I, -Br |
Contributions to Green Chemistry Methodologies in Organic Synthesis
The use of this compound is aligned with several principles of green chemistry, which aims to reduce the environmental impact of chemical processes. Boronic acids are generally stable, have low toxicity, and the byproduct of their reactions, boric acid, is considered environmentally benign.
A major focus of green chemistry is the replacement of volatile and hazardous organic solvents. Arylboronic acids are key reagents in reactions that can be performed under these environmentally friendly conditions.
Aqueous Media : The Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis, has been adapted to run in water or mixtures of water and other solvents. diva-portal.org The use of water as a solvent is highly desirable due to its low cost, non-flammability, and minimal environmental impact. mdpi.com Microwave heating is often employed in these aqueous Suzuki reactions to accelerate the reaction rate, allowing for rapid synthesis of biphenyl (B1667301) compounds from aryl halides and arylboronic acids like the title compound. sigmaaldrich.com
Solvent-Free Reactions : Certain reactions involving boronic acids can be performed without any solvent. For example, electrophilic fluorination of activated aromatic compounds has been achieved under solvent-free conditions using N-F reagents. researchgate.net Michael addition reactions have also been shown to proceed efficiently in a water suspension, which functions as a completely organic solvent-free system. cmu.edu These solvent-free approaches reduce waste and simplify the purification process.
Exploration of Microwave-Assisted Synthesis
The application of microwave irradiation in organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity, often within a green chemistry framework. For reactions involving boronic acids, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, microwave-assisted synthesis offers significant advantages over conventional heating methods. This approach is highly relevant for the utilization of functionalized boronic acids such as this compound.
Microwave heating rapidly and efficiently elevates the temperature of the reaction mixture, leading to dramatically reduced reaction times—often from hours to mere minutes. This rapid heating is particularly beneficial for Suzuki-Miyaura coupling reactions, which are a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. Research has demonstrated that a variety of aryl halides can be successfully coupled with different arylboronic acids under microwave irradiation, achieving high yields in short timeframes.
The efficiency of microwave-assisted Suzuki couplings is influenced by several factors, including the choice of catalyst, base, and solvent system. Palladium catalysts, often with specialized ligands, are commonly employed to facilitate these transformations. For instance, catalyst systems like Pd(PPh₃)₄ have been used effectively in microwave-assisted Suzuki couplings. The choice of base, such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄), and the solvent, often a mixture like 1,4-dioxane/water or ethanol/water, are crucial for optimizing reaction conditions and achieving high yields.
While specific studies detailing the microwave-assisted synthesis using this compound are not extensively documented in the provided context, the general applicability of this method to a wide range of substituted boronic acids is well-established. The electron-donating dimethylamino group and the electron-withdrawing fluorine atom on the phenyl ring of the target compound present an interesting case for exploring its reactivity under these conditions. The rapid and controlled heating provided by microwaves can be particularly advantageous in managing the reactivity of such substituted boronic acids and minimizing potential side reactions, such as protodeboronation, which can occur with fluorinated boronic acids under certain conditions.
The following interactive table summarizes typical conditions and outcomes for microwave-assisted Suzuki-Miyaura coupling reactions with various substituted phenylboronic acids, providing a reference for potential applications involving this compound.
Table 1: Representative Conditions for Microwave-Assisted Suzuki-Miyaura Coupling of Substituted Phenylboronic Acids This table is generated based on findings from multiple sources to illustrate typical reaction parameters and should be adapted for specific substrates.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| 4-Chloroacetophenone | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | CD₃CN | 140 | 10 | >95 | |
| 4'-Bromoacetophenone | Phenylboronic acid | Pyridine-Pyrazole/Pd(II) (0.1) | KOH | EtOH/H₂O | N/A | 2 | 98.0 | |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | 81 | |
| Aryl Perfluorooctylsulfonate | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (N/A) | K₂CO₃ | Toluene/Acetone/H₂O | 100-130 | 10 | High | |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 4-Fluorophenylboronic acid | XPhosPdG2/XPhos (N/A) | N/A | N/A | N/A | N/A | Good |
The data indicates that high to excellent yields can be achieved in remarkably short reaction times (2-15 minutes) using microwave irradiation. The conditions are generally mild, and the methodology is compatible with a range of functional groups on both the aryl halide and the boronic acid, including methoxy (B1213986) and fluoro substituents. This suggests that this compound would be a viable substrate for rapid, high-yield coupling reactions under microwave-assisted conditions, facilitating the efficient synthesis of complex biaryl compounds.
Spectroscopic Characterization and Computational Modeling of 3 N,n Dimethylamino 5 Fluorophenylboronic Acid
Spectroscopic Techniques for Structural and Electronic Elucidation
Spectroscopic methods are indispensable for determining the molecular structure and understanding the electronic environment of 3-(N,N-Dimethylamino)-5-fluorophenylboronic acid. Each technique provides a unique piece of the structural puzzle, from the connectivity of atoms to the nature of chemical bonds and electronic transitions.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei. For this compound, a combination of ¹H, ¹³C, ¹¹B, and ¹⁹F NMR experiments provides a comprehensive structural analysis in solution. nih.gov The chemical shifts (δ) are indicative of the electronic shielding around the nuclei, while coupling constants reveal through-bond connectivity.
¹H NMR: The proton NMR spectrum provides information about the aromatic and methyl protons. The protons on the phenyl ring will appear as distinct multiplets in the aromatic region (typically δ 7.0-8.0 ppm), with their specific shifts and coupling patterns influenced by the positions of the dimethylamino, fluoro, and boronic acid groups. The methyl protons of the N,N-dimethylamino group will typically appear as a singlet further upfield.
¹³C NMR: The carbon NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The carbon attached to the boron atom (ipso-carbon) often shows a broad signal or may not be detected due to quadrupolar relaxation. rsc.org The carbons attached to the fluorine and nitrogen atoms will be significantly shifted, and C-F coupling will be observable.
¹¹B NMR: The ¹¹B NMR spectrum is particularly informative for studying boronic acids. nsf.gov The chemical shift of the boron nucleus is sensitive to its hybridization state. In its trigonal planar sp² hybridized form (B(OH)₂), the ¹¹B signal typically appears in the range of δ 27-30 ppm. rsc.orgnsf.gov Upon interaction with Lewis bases or at higher pH, it can convert to a tetrahedral sp³ hybridized boronate species, causing a significant upfield shift in the spectrum. nsf.gov
¹⁹F NMR: The ¹⁹F NMR spectrum provides a direct probe of the fluorine substituent. The chemical shift of the fluorine nucleus is highly sensitive to the electronic environment on the aromatic ring.
Please note: The following table contains predicted and experimental data for analogous compounds due to the limited availability of specific experimental spectra for this compound.
Vibrational Spectroscopy (FT-IR, FT-Raman)
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the vibrational modes of a molecule. nih.gov These techniques are complementary and are used to identify functional groups and confirm the molecular structure. mt.com
FT-IR Spectroscopy: In FT-IR, characteristic absorption bands correspond to specific bond vibrations. For this compound, key vibrational modes include the O-H stretching of the boronic acid group (a broad band around 3200-3400 cm⁻¹), B-O stretching (around 1350 cm⁻¹), C-N stretching of the dimethylamino group, and C-F stretching. nih.govcdnsciencepub.com
FT-Raman Spectroscopy: FT-Raman spectroscopy is particularly useful for observing vibrations of non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum. Aromatic ring vibrations are often strong in the Raman spectrum.
Please note: The data in the following table is based on characteristic frequencies for substituted phenylboronic acids from spectroscopic studies of related compounds. nih.govresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For aromatic compounds like this compound, these transitions are typically π → π* transitions. The position of the maximum absorbance (λ_max) is influenced by the substituents on the phenyl ring. The electron-donating N,N-dimethylamino group is expected to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted phenylboronic acid. researchgate.net The UV-Vis spectrum is typically recorded in a solvent, and the polarity of the solvent can also influence the λ_max. nih.gov
Mass Spectrometry for Compound Identification and Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis. acs.org For this compound, high-resolution mass spectrometry (HRMS) can confirm its elemental composition with high accuracy. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can help to confirm the connectivity of the substituents on the phenyl ring. Common fragmentation pathways for phenylboronic acids can involve the loss of water or the boronic acid group. nih.gov
Advanced Computational Studies for Predicting Properties and Reactivity
Computational chemistry provides powerful tools for predicting and understanding the properties and reactivity of molecules, complementing experimental data.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Pathways
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely used to predict molecular geometries, vibrational frequencies, electronic properties, and reaction mechanisms. lodz.pl
For this compound, DFT calculations can be used to:
Optimize the molecular geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths and angles. nih.gov
Predict spectroscopic properties: Calculate NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis), which can be compared with experimental data for validation. nih.govlodz.pl
Analyze the electronic structure: Investigate the distribution of electron density, molecular electrostatic potential (MEP), and the energies and shapes of frontier molecular orbitals (HOMO and LUMO). This analysis provides insights into the molecule's reactivity, identifying nucleophilic and electrophilic sites.
Model reaction pathways: Explore the energetics of potential reactions involving the boronic acid, such as esterification or cross-coupling reactions, by calculating transition state energies and reaction profiles.
DFT studies on similar molecules like 3-fluorophenylboronic acid have shown good agreement between calculated and experimental spectroscopic data, demonstrating the reliability of this approach for characterizing such compounds. nih.gov
Conformational Analysis
The conformational landscape of phenylboronic acids, including this compound, is primarily determined by the orientation of the boronic acid [-B(OH)₂] group relative to the phenyl ring and the rotational arrangement of its two hydroxyl (-OH) groups. Computational studies on various phenylboronic acid derivatives reveal the existence of several stable conformers. longdom.orglongdom.org
The rotation of the C-B bond and the two O-H bonds gives rise to distinct, low-energy conformers. These are typically labeled based on the relative orientation of the hydrogen atoms of the hydroxyl groups with respect to the C-B bond or each other. Common conformers identified through computational modeling of analogs like 3-cyanophenylboronic acid include syn-syn, anti-anti, syn-anti, and anti-syn forms. longdom.orglongdom.org The planarity of the B(OH)₂ group with the phenyl ring is a key factor; for instance, in some conformers of 3-cyanophenylboronic acid, the dihedral angle C6-C1-B-O1 is calculated to be 0°, indicating coplanarity, while in the anti-anti conformer, a slight deviation is observed. longdom.orglongdom.org
For phenylboronic acids in general, there are four principal conformations arising from the rotation of the two O-H bonds. mdpi.com These are typically designated by the dihedral angles of the C–B–O–H atoms. The configurations are often labeled anti (dihedral angle of 180°) or syn (dihedral angle of 0°). mdpi.com The relative energies of these conformers are generally within a small range (e.g., under 1 kcal/mol), indicating that multiple conformations can coexist at room temperature. mdpi.com The specific substituents on the phenyl ring, such as the electron-donating -N(CH₃)₂ group and the electron-withdrawing -F atom in the title compound, would be expected to influence the rotational barriers and the relative stability of these conformers.
Table 1: Representative Conformers of Substituted Phenylboronic Acids Data extrapolated from studies on analogous compounds like 3-cyanophenylboronic acid.
| Conformer | Description | Relative Energy (Illustrative) | Key Dihedral Angles (Illustrative) |
|---|---|---|---|
| syn-anti | One OH group is 'syn' and the other is 'anti' relative to the C-B bond. | Low | C1-B-O1-H (0°), C1-B-O2-H (180°) |
| anti-anti | Both OH groups are 'anti' relative to the C-B bond. | Low | C1-B-O1-H (180°), C1-B-O2-H (180°) |
| syn-syn | Both OH groups are 'syn' relative to the C-B bond. | Slightly Higher | C1-B-O1-H (0°), C1-B-O2-H (0°) |
Molecular Orbital Theory and Electron Density Analysis
Molecular orbital (MO) theory provides insight into the electronic properties and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of the molecule's chemical reactivity and kinetic stability. longdom.org
For this compound, the electronic character would be significantly influenced by its substituents. The N,N-dimethylamino group is a strong electron-donating group (EDG) that increases the energy of the HOMO, while the fluorine atom is an electron-withdrawing group (EWG) that tends to lower the energy of the LUMO. This combined effect is expected to result in a relatively small HOMO-LUMO gap compared to unsubstituted phenylboronic acid, suggesting higher reactivity.
Computational studies on 3-fluorophenylboronic acid using Density Functional Theory (DFT) with the B3LYP/6-311++G(d,p) basis set have calculated HOMO and LUMO energies and presented molecular electrostatic potential (MEP) maps. nih.gov The MEP surface visualizes the electron density distribution, identifying regions susceptible to electrophilic and nucleophilic attack. For the title compound, the electron-rich dimethylamino group would be a site of low electrostatic potential (a nucleophilic center), while the electron-deficient boron atom and the acidic protons of the hydroxyl groups would represent regions of high electrostatic potential (electrophilic centers).
Table 2: Calculated Electronic Properties of Analogous Phenylboronic Acids This table presents data from related compounds to provide a comparative context.
| Compound | Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|---|
| 3-Fluorophenylboronic Acid nih.gov | DFT/B3LYP/6-311++G(d,p) | -8.91 | -2.29 | 6.62 |
| 3-Cyanophenylboronic Acid longdom.org | DFT/B3LYP/6-311++G(d,p) | -7.42 | -1.76 | 5.66 |
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the structural elucidation and characterization of molecules. DFT calculations are widely used for this purpose.
NMR Spectroscopy: The theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Invariant Atomic Orbital (GIAO) method. nih.gov For this compound, the GIAO method would predict distinct signals for the aromatic protons and carbons, influenced by the electronic effects of the substituents. The dimethylamino group would cause an upfield shift (lower ppm) for the ortho and para protons relative to it, while the fluorine atom would induce characteristic splitting patterns and shifts for adjacent carbon and proton nuclei. Calculations performed on analogs like 3-fluorophenylboronic acid and 3-bromophenylboronic acid have shown good agreement between GIAO-calculated and experimental NMR spectra, particularly when solvent effects are included using models like the Integral Equation Formalism-Polarizable Continuum Model (IEF-PCM). nih.govresearchgate.net
Vibrational Spectroscopy (IR and Raman): The vibrational frequencies for a molecule can be calculated using DFT methods, often with the B3LYP functional and a basis set like 6-311++G(d,p). nih.gov The calculated frequencies are typically scaled by a factor to correct for anharmonicity and achieve better agreement with experimental data. nih.gov For the title compound, characteristic vibrational modes would include the O-H stretching of the boronic acid group, B-O and B-C stretching, C-F stretching, and C-N stretching, as well as various phenyl ring vibrations. Detailed analysis, such as Total Energy Distribution (TED), can be used to make unambiguous assignments for each vibrational mode. nih.govresearchgate.net
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic absorption spectra. nih.gov The calculations provide the excitation energies and oscillator strengths for electronic transitions, which correspond to the λₘₐₓ values observed in a UV-Vis spectrum. The presence of the strong electron-donating dimethylamino group conjugated with the phenyl ring is expected to cause a significant bathochromic (red) shift in the absorption bands compared to unsubstituted phenylboronic acid, moving them to longer wavelengths. Studies on 3-fluorophenylboronic acid have successfully used TD-DFT to analyze its UV-Vis absorption spectra in different solvents. nih.gov
Boronic Acid Derivatives and Their Role in Academic Research
Synthesis and Reactivity of Boronate Esters (e.g., Pinacol (B44631) Esters, Cyclic Esters)
Boronic acids, such as 3-(N,N-Dimethylamino)-5-fluorophenylboronic acid, readily undergo esterification with diols to form boronate esters. This conversion is a prominent feature of boronic acids and is often employed to protect the boronic acid moiety or to modify its properties for specific synthetic applications. Boronate esters are generally stable to air and chromatography, making them easier to handle and purify than their corresponding boronic acids.
The most common boronate esters in academic research are pinacol esters, formed by the reaction of a boronic acid with pinacol (2,3-dimethyl-2,3-butanediol). The synthesis can be achieved through various methods, including the Miyaura borylation reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with a diboron (B99234) reagent like bis(pinacolato)diboron. organic-chemistry.org Alternatively, Grignard reagents can react with pinacolborane to afford boronate esters in excellent yields. google.com
Boronate esters are highly valued for their utility in cross-coupling reactions, most notably the Suzuki-Miyaura coupling. While boronic acids are also used, their ester counterparts can offer advantages in terms of stability and compatibility with certain reaction conditions. However, the liberation of the free boronic acid from a stable ester can sometimes require harsh conditions that may not be compatible with other functional groups in the molecule. To address this, specialized esters, such as those derived from N-methyliminodiacetic acid (MIDA), have been developed. MIDA boronates are exceptionally stable but can be easily deprotected under mild aqueous basic conditions, allowing for their use in complex, iterative cross-coupling sequences.
The reactivity of boronate esters is central to their role in synthesis. For instance, highly fluorinated arylboronic esters have been successfully employed in Suzuki-Miyaura cross-coupling reactions to synthesize fluorinated amino acid derivatives. nih.gov The choice of the ester group can influence the reactivity and efficiency of these transformations.
| Property | This compound | This compound, pinacol ester |
|---|---|---|
| Stability | Prone to dehydration (forming boroxines) | Generally stable to air and chromatography |
| Purification | Can be challenging | Often purified by chromatography |
| Key Reaction | Suzuki-Miyaura Coupling | Suzuki-Miyaura Coupling |
| Synthesis | Multiple routes (e.g., from Grignard reagents and borates) nih.gov | Esterification of the boronic acid with pinacol; Miyaura borylation organic-chemistry.org |
Formation and Synthetic Utility of Boroxines
Boroxines are six-membered, non-aromatic heterocyclic compounds that are the cyclic anhydrides of boronic acids. clockss.orgwikipedia.org They are formed by the dehydration of three molecules of a boronic acid, a reversible process that can often occur spontaneously upon standing or by heating the boronic acid. clockss.orgresearchgate.net This equilibrium between the boronic acid and the boroxine (B1236090) can be controlled by the addition or removal of water. researchgate.netresearchgate.net
The formation of boroxines is an entropically driven process, as three molecules of water are released for every three molecules of boronic acid consumed. researchgate.net The stability of a boroxine relative to its corresponding boronic acid can be influenced by substituents on the aryl ring. clockss.orgresearchgate.net Electron-donating groups on the boronic acid unit can enhance the stability of the boroxine by reducing the Lewis acidity of the boron atoms. researchgate.net
In synthetic organic chemistry, boroxines are recognized as effective alternatives to boronic acids, particularly in Suzuki-Miyaura coupling reactions. clockss.orgu-fukui.ac.jp They can serve as a source of the monomeric boronic acid in situ. For example, trimethylboroxine (B150302) is used for the methylation of aryl halides. wikipedia.org The use of boroxines can sometimes offer advantages in terms of reagent stability and reaction efficiency. The fundamental properties of boroxines, including their structure and Lewis acidity, have been subjects of significant study. clockss.orgnii.ac.jp Their reversible formation has also been harnessed in supramolecular chemistry and for the construction of organized architectures like covalent organic frameworks. clockss.orgresearchgate.netu-fukui.ac.jp
Trifluoroborates as Stable Boron-Containing Precursors
Organotrifluoroborates, typically in the form of their potassium salts (K[RBF₃]), have emerged as highly stable and convenient alternatives to boronic acids and their esters in organic synthesis. nih.govwikipedia.org They are crystalline solids that are exceptionally stable to air and moisture, allowing for easy handling and long-term storage without degradation. researchgate.netresearchgate.net This stability is a significant advantage over many boronic acids, which can be prone to protodeboronation or dehydration. nih.gov
Potassium organotrifluoroborates are synthesized from the corresponding boronic acids by reaction with potassium hydrogen fluoride (B91410) (KHF₂). wikipedia.org This conversion transforms the trigonal planar, tricoordinate boron of the boronic acid into a more stable, tetracoordinate borate (B1201080) anion. nih.gov The tetracoordinate nature of the boron atom effectively "protects" the carbon-boron bond from unwanted side reactions. nih.gov
Despite their stability, trifluoroborates can be readily activated to participate in cross-coupling reactions. nih.gov Under the basic, aqueous conditions often used for Suzuki-Miyaura couplings, the trifluoroborate hydrolyzes in situ to release the active boronic acid. wikipedia.orgresearchgate.net In this capacity, they serve as a stable reservoir for the boronic acid. researchgate.net In numerous reactions, trifluoroborates have proven to be excellent nucleophilic partners, sometimes exhibiting enhanced reactivity compared to their boronic acid or ester counterparts. nih.govresearchgate.net Their utility extends beyond Suzuki-Miyaura reactions to a wide variety of synthetic transformations. nih.govwikipedia.org
Functionalization of Boronic Acids for Specialized Research Applications
The inherent reactivity of the boronic acid group allows for its functionalization and incorporation into more complex molecular systems designed for specific research purposes. The unique electronic properties of substituted phenylboronic acids, such as this compound, make them attractive candidates for these applications.
In complex multi-step syntheses, it is often necessary to temporarily mask the reactivity of a functional group. Photolabile protecting groups (PPGs), also known as photocleavable or caging groups, are moieties that can be removed using light, offering high spatiotemporal control over a reaction. wikipedia.orgnih.gov This method avoids the use of chemical reagents for deprotection, which could interfere with other sensitive functional groups in the molecule. wikipedia.org
Various protecting groups have been developed for boronic acids, most commonly based on diols. researchgate.net However, new strategies involving photocleavable protecting groups have also been explored. researchgate.net A common PPG motif is the 2-nitrobenzyl group. wikipedia.org When attached to a functional group, irradiation with UV light cleaves the protecting group, liberating the functional group and a 2-nitrosobenzaldehyde byproduct. wikipedia.org This strategy can be applied to protect a wide array of functionalities, including carboxylates, phosphates, and alcohols. wikipedia.org By converting a boronic acid to a boronate ester with a diol containing a photolabile moiety, it is possible to create a "caged" boronic acid. The boronic acid remains inert until it is released upon light irradiation, enabling its participation in a subsequent reaction, such as a Suzuki-Miyaura coupling, at a specific time and location.
Boronic acids are widely used as recognition units in the design of fluorescent sensors, particularly for saccharides and anions like fluoride. nih.govnih.gov The Lewis acidic boron center can reversibly bind with these analytes, leading to a change in the fluorescence properties of an attached fluorophore. nih.gov
The design of such probes often relies on intramolecular charge transfer (ICT). nih.gov A molecule containing both an electron-donating group and an electron-accepting group connected by a π-system can exhibit ICT upon photoexcitation. In the case of this compound, the N,N-dimethylamino group is a strong electron donor, while the boronic acid group is an electron acceptor. nih.gov This combination is a classic setup for an ICT-based fluorophore.
The interaction of the boronic acid moiety with an analyte like fluoride ion (F⁻) alters its electronic properties. The boronic acid [R-B(OH)₂] reacts with fluoride to form a tetrahedral trifluoroboronate anion [R-BF₃]⁻. nih.gov This transformation changes the boron center from an electron-withdrawing group to an electron-donating group, which significantly perturbs the ICT process and results in a detectable change in the fluorescence spectrum (either in intensity or wavelength). nih.gov This principle has been used to create fluorescent probes that signal the presence of fluoride through shifts in emission wavelength or changes in fluorescence intensity, sometimes enabling ratiometric detection. nih.govresearchgate.net
| Component | Example Group | Function in Probe | Mechanism of Action |
|---|---|---|---|
| Fluorophore Core | Phenyl Ring | Provides the conjugated π-system for electronic transitions. | Absorbs and emits light. |
| Electron Donor | -N(CH₃)₂ | Participates in the intramolecular charge transfer (ICT) process. nih.gov | Donates electron density into the π-system. |
| Recognition Site / Modulator | -B(OH)₂ | Acts as an electron acceptor and binds the target analyte (e.g., F⁻). nih.gov | Binding to an analyte alters its electronic character (from acceptor to donor), modulating the ICT and changing fluorescence output. nih.gov |
| Auxiliary Group | -F | Modifies the electronic properties and Lewis acidity of the boron center. | Influences the sensitivity and selectivity of the probe. |
Boronic acid-containing polymers are a class of "smart" materials that can respond to specific chemical stimuli, most notably changes in pH or the presence of saccharides like glucose. acs.orgrsc.orgrsc.org This responsive behavior has made them the focus of extensive research for biomedical applications, such as glucose sensing and self-regulated insulin (B600854) delivery systems. rsc.orgsemanticscholar.org
The synthesis of these functional polymers can be achieved by copolymerizing a vinyl monomer bearing a boronic acid group (like a styrene (B11656) or acrylamide (B121943) derivative of this compound) with other monomers. rsc.org For example, copolymerization with N-isopropylacrylamide (NIPAM) can yield materials that are responsive to both temperature and glucose. acs.orgrsc.org
The key to their functionality is the reversible formation of boronate esters with diols. rsc.org In the presence of glucose, the boronic acid moieties in the polymer network can crosslink with the glucose molecules. This can lead to changes in the physical properties of the material, such as the swelling or shrinking of a hydrogel. acs.orgrsc.org This change in volume can be harnessed to release an encapsulated drug, like insulin, in response to high glucose levels. rsc.org The unique electronic and binding properties of the this compound moiety could be integrated into such polymer systems to create advanced materials for sensing, separations, or controlled delivery applications. acs.orgresearchgate.net
Structure Reactivity Relationship Studies of Substituted Arylboronic Acids
Electronic Effects of Substituents on Boron Lewis Acidity and C-B Bond Stability
Impact of the Electron-Withdrawing Fluorine Atom
The fluorine atom at the meta-position relative to the boronic acid group primarily exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect pulls electron density away from the aromatic ring and, consequently, from the boron atom. An increase in the positive charge on the boron atom enhances its Lewis acidity, making it more susceptible to nucleophilic attack. This increased acidity can facilitate the formation of the boronate anion, a key intermediate in many reactions, such as the Suzuki-Miyaura coupling.
The introduction of a fluorine substituent generally increases the acidity of phenylboronic acids, which is reflected in a lower pKa value. For instance, the pKa of phenylboronic acid is approximately 8.8, while the predicted pKa for the related compound 3-amino-5-fluorophenylboronic acid is around 7.47, indicating a significant increase in acidity due to the fluorine substituent. While the resonance effect (+R) of fluorine can donate electron density to the ring, the inductive effect is generally dominant, especially from the meta position. This net electron withdrawal strengthens the Lewis acid character of the boronic acid.
Impact of the Electron-Donating N,N-Dimethylamino Group
Positioned meta to the boronic acid, the N,N-dimethylamino group exerts a strong electron-donating effect. This is primarily due to its resonance effect (+R), where the lone pair of electrons on the nitrogen atom can be delocalized into the aromatic π-system. This increases the electron density on the aromatic ring and, to a lesser extent, on the boron atom.
The electron-donating nature of the N,N-dimethylamino group counteracts the electron-withdrawing effect of the fluorine atom. By increasing the electron density at the boron center, the N,N-dimethylamino group tends to decrease the Lewis acidity of the boronic acid. This can be observed in the pKa values of substituted phenylboronic acids, where electron-donating groups generally lead to higher pKa values.
The donation of electron density from the N,N-dimethylamino group can also influence the stability of the C-B bond. By making the aryl ring more electron-rich, it can decrease the susceptibility of the C-B bond to protodeboronation, thereby enhancing its stability under certain reaction conditions. The N,N-dimethylamino group is a stronger electron-donating group compared to a primary amino group (-NH2) due to the inductive effect of the two methyl groups.
Steric Effects of Substituents on Reaction Stereoselectivity and Rates
The substituents at the 3 and 5 positions of the phenyl ring in 3-(N,N-Dimethylamino)-5-fluorophenylboronic acid can exert steric hindrance that influences reaction rates and, in certain cases, stereoselectivity. While meta-substituents generally have a smaller steric impact compared to ortho-substituents, they can still play a role in controlling the approach of reagents to the reactive boronic acid center.
The N,N-dimethylamino group is bulkier than a primary amino group or a fluorine atom. This steric bulk can influence the conformation of the boronic acid group and may hinder the approach of large or sterically demanding reaction partners. For example, in Suzuki-Miyaura coupling reactions, the formation of the palladium-boronate complex could be slowed down by steric clashes between the substituents on the boronic acid and the ligands on the palladium catalyst.
While the 3,5-disubstitution pattern does not typically induce axial chirality (atropisomerism) as seen with bulky ortho-substituents, the steric environment around the boronic acid can still affect the selectivity in reactions involving chiral reagents or catalysts. The precise impact of the steric effects of the N,N-dimethylamino and fluoro groups in this specific arrangement on stereoselectivity would require detailed experimental studies with specific chiral reaction systems. In general, increased steric hindrance around the boronic acid can lead to lower reaction rates but may also enhance selectivity in some cases by favoring a specific reaction pathway that minimizes steric interactions.
Modulating Reactivity for Enhanced Synthetic Efficiency and Chemoselectivity
The electronic and steric properties of this compound can be leveraged to control its reactivity, leading to enhanced synthetic efficiency and chemoselectivity. The presence of both an electron-donating and an electron-withdrawing group allows for fine-tuning of the boronic acid's reactivity.
In cross-coupling reactions, the reactivity of the boronic acid can be tuned to achieve chemoselective couplings in the presence of other reactive functional groups. For instance, the specific electronic nature of the 3-(N,N-Dimethylamino)-5-fluorophenyl group might favor coupling with certain types of electrophiles over others. The judicious choice of catalyst, ligands, and reaction conditions can further enhance this selectivity.
Insights from Quantitative Structure-Activity Relationships (QSAR) in Chemical Reactivity and Design
QSAR models for Suzuki-Miyaura reactions often use descriptors that quantify the electronic and steric properties of the substituents on the phenylboronic acid.
Electronic Descriptors:
Calculated parameters: Quantum chemical calculations can provide descriptors such as atomic charges on the boron atom, which directly relate to its Lewis acidity, and the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are related to the nucleophilicity and electrophilicity of the molecule.
Steric Descriptors:
Taft steric parameters (Es): These parameters quantify the steric bulk of substituents.
Molecular shape indices: These descriptors provide a more detailed representation of the three-dimensional shape of the molecule.
By analyzing QSAR models built on a diverse set of substituted phenylboronic acids, one could predict the relative reactivity of this compound. The interplay of the opposing electronic effects of the N,N-dimethylamino and fluoro groups, along with the steric contribution of the dimethylamino group, would be key factors in such a model. These insights are valuable for the rational design of new boronic acids with tailored reactivity for specific synthetic applications and for optimizing reaction conditions to maximize yields and selectivity.
Below is a table summarizing the expected influence of the substituents on the properties of this compound based on general chemical principles.
| Property | Impact of -F (meta) | Impact of -N(CH3)2 (meta) | Overall Expected Effect |
|---|---|---|---|
| Lewis Acidity | Increase (due to -I effect) | Decrease (due to +R effect) | Balanced, likely moderately acidic |
| pKa | Decrease | Increase | Intermediate value |
| C-B Bond Stability | Potentially decreased (more prone to protodeboronation) | Increased (less prone to protodeboronation) | Moderate stability, dependent on conditions |
| Reactivity in Cross-Coupling | Increased (facilitates transmetalation) | Decreased (less electrophilic boron) | Moderate reactivity, tunable by pH |
| Steric Hindrance | Minimal | Moderate | Moderate steric influence on reactivity |
Molecular Interactions and Recognition in Chemical Biology Research
Principles of Reversible Covalent Bonding with Nucleophilic Species (e.g., Diols, Alcohols, Amino Acid Residues)
Boronic acids, such as 3-(N,N-Dimethylamino)-5-fluorophenylboronic acid, engage in reversible covalent bonding with nucleophilic species, a cornerstone of their application in chemical biology. This interaction is particularly prominent with compounds containing 1,2- or 1,3-diol functionalities, such as those found in saccharides. The fundamental reaction involves the condensation of the boronic acid with a diol to form a cyclic boronate ester. This reaction is a dynamic equilibrium, and its position is influenced by factors such as pH, the structure of the boronic acid, and the nature of the diol. nih.govnih.govnih.gov
The boron atom in a boronic acid is a Lewis acid, possessing a vacant p-orbital that can accept a pair of electrons. nih.govresearchgate.net In an aqueous environment, the boronic acid (R-B(OH)₂) exists in equilibrium with its anionic tetrahedral boronate form (R-B(OH)₃⁻). The formation of the boronate ester proceeds through the interaction of the boronic acid with the diol, leading to the elimination of water molecules and the formation of a five- or six-membered ring. The stability of these cyclic esters is a key factor in the molecular recognition capabilities of boronic acids. nih.gov
The substituents on the phenyl ring of the boronic acid play a crucial role in modulating its reactivity. In the case of this compound, the electron-donating N,N-dimethylamino group and the electron-withdrawing fluorine atom influence the Lewis acidity of the boron center. The dimethylamino group can potentially form an intramolecular dative bond with the boron atom, which can affect the pKa of the boronic acid and, consequently, its affinity for diols. nih.gov The fluorine atom, due to its high electronegativity, can increase the Lewis acidity of the boron, thereby influencing the equilibrium of the boronate ester formation. nih.gov
Beyond diols and alcohols, boronic acids can also form reversible covalent bonds with the side chains of certain amino acid residues in proteins. For instance, the hydroxyl groups of serine and threonine residues, as well as the thiol group of cysteine, can interact with boronic acids to form boronate esters or thioesters, respectively. This reactivity is the basis for the development of boronic acid-based enzyme inhibitors. mdpi.com
Boronic Acids as Molecular Probes and Sensing Elements (e.g., for Saccharides)
The ability of boronic acids to reversibly bind with diols has been extensively exploited in the design of molecular probes and sensing elements, particularly for the detection of saccharides. nih.govrsc.orgmagtech.com.cn Phenylboronic acids are particularly well-suited for this purpose due to their stability, amenability to synthetic modification, and their capacity to be coupled with various signaling moieties, such as fluorophores. nih.govmdpi.com
The general principle behind boronic acid-based saccharide sensors involves a change in a measurable signal, most commonly fluorescence, upon the binding of a saccharide. nih.gov In a typical design, a fluorophore is appended to the phenylboronic acid scaffold. The fluorescence of this construct can be modulated by the interaction with a saccharide. Several mechanisms for this signal transduction have been proposed, including photoinduced electron transfer (PET), internal charge transfer (ICT), and excimer/exciplex formation. nih.gov
The selectivity of boronic acid-based sensors for different saccharides is dependent on the geometric and stereochemical complementarity between the boronic acid and the diol units of the saccharide. mdpi.com For instance, the binding affinity can be influenced by whether the diol is in a cis or trans configuration and whether it is part of a five- or six-membered ring. nih.gov By synthetically tuning the structure of the boronic acid receptor, it is possible to achieve a degree of selectivity for specific saccharides.
Chemical Mechanisms of Enzyme Inhibition by Boronic Acids through Lewis Acid-Base Interactions
Boronic acids have emerged as a significant class of enzyme inhibitors, particularly for serine proteases. nih.govresearchgate.netnih.gov Their inhibitory mechanism is rooted in the Lewis acidic nature of the boron atom and its ability to form a stable, yet reversible, covalent adduct with a nucleophilic residue in the enzyme's active site. mdpi.comresearchgate.net
In the case of serine proteases, the catalytic triad, which typically consists of serine, histidine, and aspartate residues, is responsible for peptide bond cleavage. The serine residue acts as the primary nucleophile. A boronic acid inhibitor can mimic the transition state of the substrate by forming a tetrahedral adduct with the hydroxyl group of the active site serine. nih.gov This interaction is a Lewis acid-base reaction, where the oxygen of the serine hydroxyl acts as a Lewis base, donating a pair of electrons to the Lewis acidic boron atom of the inhibitor. nih.govru.nl
The stability of this enzyme-inhibitor complex is influenced by the substituents on the phenyl ring of the boronic acid. For this compound, the dimethylamino and fluoro groups can affect the binding affinity and selectivity of the inhibitor. The N,N-dimethylamino group can potentially engage in additional interactions within the enzyme's active site, while the electron-withdrawing fluorine atom can enhance the electrophilicity of the boron atom, favoring the formation of the covalent adduct. nih.gov
The reversible nature of the boronic acid-serine interaction is a key feature of these inhibitors. This allows for a dynamic equilibrium between the free enzyme and the inhibited complex, which can be advantageous in certain therapeutic applications. While specific studies on the enzyme inhibitory properties of this compound are not extensively documented in the reviewed literature, its structural features are consistent with those of known boronic acid-based enzyme inhibitors. smolecule.com
Role as Bioisosteres in the Design of Chemical Probes and Ligands
The concept of bioisosterism, where one functional group is replaced by another with similar physical and chemical properties to maintain or enhance biological activity, is a fundamental strategy in drug design and the development of chemical probes. nih.govnih.govchigroup.site The boronic acid moiety has been recognized as a valuable bioisostere for several functional groups, most notably carboxylic acids and tetrahedral intermediates in enzymatic reactions. nih.gov
The boronic acid group in this compound can act as a bioisostere for a carboxylate group. Both groups are planar in their neutral state and can act as hydrogen bond acceptors. The boronic acid, however, offers a different geometric and electronic profile, which can lead to altered binding affinities and selectivities for a biological target. The ability of the boronic acid to form covalent bonds with nucleophiles further distinguishes it from the non-covalent interactions of a carboxylic acid.
In the design of chemical probes, the boronic acid functionality can be used to target specific proteins or enzymes that recognize carboxylate-containing substrates or ligands. mdpi.comresearchgate.net By incorporating a boronic acid, a probe can be designed to form a reversible covalent bond with its target, which can be useful for applications such as activity-based protein profiling and the development of targeted imaging agents.
The substituents on the phenyl ring of this compound also contribute to its potential as a bioisosteric replacement. The N,N-dimethylamino group can mimic other small, basic functional groups, while the fluorine atom is a well-established bioisostere for a hydrogen atom or a hydroxyl group. blumberginstitute.org The introduction of fluorine can modulate properties such as metabolic stability, lipophilicity, and binding affinity. nih.gov Therefore, the combination of the boronic acid, dimethylamino, and fluoro groups in this compound provides a versatile scaffold for the design of novel chemical probes and ligands with tailored biological activities.
Q & A
What are the recommended synthetic routes for preparing 3-(N,N-Dimethylamino)-5-fluorophenylboronic acid with high purity?
Methodological Answer:
The synthesis typically involves sequential functionalization of the phenyl ring. A plausible route includes:
Fluorination : Introduce fluorine at the 5-position via electrophilic aromatic substitution or halogen exchange.
Amination : Install the N,N-dimethylamino group at the 3-position using Buchwald-Hartwig amination or Ullmann coupling, ensuring protection of the boronic acid group during this step.
Boronation : Employ Miyaura borylation (e.g., Pd-catalyzed reaction with bis(pinacolato)diboron) to introduce the boronic acid moiety.
Purification : Use column chromatography (silica gel, eluent: dichloromethane/methanol) followed by recrystallization (e.g., ethyl acetate/hexane) to achieve >97% purity, as seen in analogous fluorinated boronic acids .
How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage : Store at 0–6°C under inert gas (argon/nitrogen) to prevent oxidation or protodeboronation. Similar boronic acids with amino groups are moisture-sensitive and require desiccated conditions .
- Handling : Use gloveboxes for air-sensitive steps. Monitor for decomposition via TLC or NMR (e.g., disappearance of boronic acid peaks at δ ~7.5–8.5 ppm in B NMR) .
What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR : H/C NMR to confirm substituent positions (e.g., fluorine-induced deshielding at ~160 ppm in F NMR). B NMR can verify boronic acid integrity (δ ~30 ppm).
- IR : B-O stretching (~1340 cm) and B-OH vibrations (~3200 cm).
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M-H] expected for CHBFNO).
- Computational Validation : Compare experimental IR/NMR with DFT/B3LYP calculations (basis set: 6-311++G(d,p)), as demonstrated for related phenylboronic acids .
How do the electronic effects of the N,N-dimethylamino and fluorine substituents influence the reactivity of this boronic acid in cross-coupling reactions?
Methodological Answer:
- N,N-Dimethylamino Group : Acts as an electron-donating group (EDG), increasing electron density at the boron center, which enhances oxidative addition in Pd-catalyzed couplings.
- Fluorine Substituent : An electron-withdrawing group (EWG) meta to boron reduces electron density, potentially slowing transmetalation but improving regioselectivity.
- Net Effect : The EDG/EWG combination creates a polarized aryl ring, favoring Suzuki-Miyaura couplings with electron-deficient aryl halides. For optimization, adjust base strength (e.g., KCO vs. CsF) to balance reactivity and side reactions .
What strategies can optimize the use of this compound in Suzuki-Miyaura couplings under aqueous or challenging conditions?
Methodological Answer:
- Solvent Systems : Use mixed solvents (e.g., DME/HO or THF/HO) to enhance solubility. The fluorine substituent improves stability in aqueous media by reducing boronic acid hydrolysis.
- Catalyst Selection : Pd(PPh) or SPhos-Pd for sterically hindered substrates.
- Additives : Include 1,4-dioxane to suppress protodeboronation or DMAP to accelerate transmetalation.
- Case Study : Analogous 5-fluorophenylboronic acids achieve >80% yield in couplings with 2-bromopyridine under mild conditions (50°C, 12 h) .
How can computational methods like DFT aid in predicting the reactivity and interaction of this boronic acid with biological targets?
Methodological Answer:
- Reactivity Prediction : DFT/B3LYP calculations can map frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the boron atom’s LUMO may interact with serine residues in enzyme inhibition studies.
- Docking Studies : Use AutoDock Vina to model interactions with proteins (e.g., β-lactamases or lectins). The fluorine’s electronegativity and dimethylamino group’s hydrogen-bonding capacity enhance binding specificity .
What are the common side reactions or byproducts observed when using this compound in aryl coupling, and how can they be mitigated?
Methodological Answer:
- Protodeboronation : Major side reaction under acidic conditions. Mitigation: Use neutral pH and avoid protic solvents.
- Oxidative Homocoupling : Catalyzed by trace O. Add BHT (butylated hydroxytoluene) as a radical scavenger.
- Byproduct Table :
How does the steric and electronic profile of this compound compare to structurally similar boronic acids in catalysis?
Methodological Answer:
- Comparative Table :
- Key Insight : The EDG/EWG balance in the target compound enhances both reactivity and selectivity compared to analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
